molecular formula C33H45O3P B13799123 Tris(p-tert-amylphenyl) phosphite CAS No. 864-56-2

Tris(p-tert-amylphenyl) phosphite

Cat. No.: B13799123
CAS No.: 864-56-2
M. Wt: 520.7 g/mol
InChI Key: XGYJGDTVZLADOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(p-tert-amylphenyl) phosphite is an organophosphorus compound primarily utilized as an antioxidant and stabilizer in polymer processing. These compounds function by scavenging free radicals and peroxides, thereby preventing oxidative degradation in polymers like polylactide (PLA) and polyolefins . However, detailed synthetic protocols or mechanistic studies specific to this compound are scarce in the provided evidence, necessitating inferences from related phosphites.

Properties

CAS No.

864-56-2

Molecular Formula

C33H45O3P

Molecular Weight

520.7 g/mol

IUPAC Name

tris[4-(2-methylbutan-2-yl)phenyl] phosphite

InChI

InChI=1S/C33H45O3P/c1-10-31(4,5)25-13-19-28(20-14-25)34-37(35-29-21-15-26(16-22-29)32(6,7)11-2)36-30-23-17-27(18-24-30)33(8,9)12-3/h13-24H,10-12H2,1-9H3

InChI Key

XGYJGDTVZLADOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C(C)(C)CC)OC3=CC=C(C=C3)C(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(p-tert-amylphenyl) phosphite typically involves the reaction of p-tert-amylphenol with phosphorus trichloride (PCl3) in the presence of a base. The reaction proceeds through a series of steps where the phenol groups substitute the chlorine atoms on the phosphorus atom, releasing hydrochloric acid (HCl) in the process. Common bases used in this reaction include pyridine and triethylamine, which help neutralize the HCl formed .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors in continuous flow synthesis has been shown to significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Tris(p-tert-amylphenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphates.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: Tris(p-tert-amylphenyl) phosphite is used as an antioxidant in the stabilization of polymers, such as polyethylene and polypropylene. It helps prevent the degradation of these materials during processing and extends their lifespan .

Biology and Medicine:

Industry: In addition to its use in polymer stabilization, this compound is employed in the production of coatings, adhesives, and lubricants. Its antioxidant properties make it valuable in preventing oxidative degradation in these products .

Mechanism of Action

Tris(p-tert-amylphenyl) phosphite acts as an antioxidant by decomposing hydroperoxides (ROOH) into non-radical products, thereby preventing the formation of highly reactive free radicals such as alkoxy (RO•) and hydroxy (•OH) radicals. This mechanism involves the transfer of electrons from the phosphite to the hydroperoxide, resulting in the formation of a stable phosphate ester and water .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tris(nonylphenyl) Phosphite (TNPP)

Chemical Structure: TNPP features three nonylphenyl groups attached to a phosphite center. Applications:

  • Polymer Stabilization : TNPP acts as a processing aid and antioxidant in plastics and rubbers, extending product lifespan by mitigating thermal and oxidative degradation .
  • Hydrolytic Effects: Unlike TDBP, TNPP accelerates PLA hydrolysis, likely due to its lower hydrolytic stability, which releases nonylphenol—a known endocrine disruptor . Safety Concerns: TNPP is classified as a substance of very high concern (SVHC) under REACH due to its association with nonylphenol, prompting efforts to phase it out .

Tris(2,4-di-tert-butylphenyl) Phosphite (TDBP)

Chemical Structure : TDBP contains three 2,4-di-tert-butylphenyl groups, offering greater steric protection.
Applications :

  • Enhanced Stability : TDBP demonstrates superior hydrolytic stability compared to TNPP, making it preferable for applications requiring long-term durability .
  • Environmental Persistence : Degradation of TDBP produces tris(2,4-di-tert-butylphenyl) phosphate, a persistent environmental contaminant detected in indoor dust and particulate matter .

Tris(trimethylsilyl) Phosphite (TTSPi)

Chemical Structure : TTSPi incorporates three trimethylsilyl groups.
Applications :

  • Battery Electrolytes : TTSPi outperforms tris(trimethylsilyl) phosphate as a Li-ion battery additive, reducing impedance rise and enhancing cycle life by forming stable solid-electrolyte interphases (SEIs) .
  • Thermal Stability : The silyl groups improve thermal resilience, making TTSPi suitable for high-voltage cathodes .

Tris(2,2,2-trifluoroethyl) Phosphite (TTFP)

Chemical Structure : TTFP contains three trifluoroethyl groups.
Applications :

  • PF5 Scavenging : TTFP effectively scavenges PF5 and HF in LiPF6-based electrolytes, preventing gas evolution and electrode corrosion in batteries .
  • Nucleophilicity : The electron-withdrawing trifluoroethyl groups enhance Lewis basicity, enabling rapid complexation with PF5 .

Data Tables

Table 1: Comparative Properties of Phosphite Antioxidants

Compound Key Applications Hydrolytic Stability Thermal Stability Environmental/Safety Concerns
Tris(p-tert-amylphenyl) Polymer stabilization (inferred) Moderate (inferred) High (inferred) Limited data; potential persistence
TNPP Plastics, rubbers, PLA Low Moderate Endocrine disruption; SVHC listed
TDBP High-durability polymers High High Persistent degradation products
TTSPi Li-ion batteries Moderate High Low toxicity
TTFP Battery electrolytes High Moderate Fluorinated byproducts

References:

Table 2: Performance in Battery Electrolytes

Additive Function Key Benefit Study Outcome
TTSPi SEI formation Reduces impedance rise 10% capacity loss after 100 cycles
TTFP PF5/HF scavenging Prevents gas evolution 95% capacity retention
Tris(tolyl) phosphite Hydrocyanation catalyst High yield in fatty acid ester reactions Outperformed thixantphos ligands

References:

Key Research Findings

  • Hydrolytic Behavior : TNPP’s acceleration of PLA hydrolysis contrasts sharply with TDBP’s stability, highlighting the impact of aryl group bulkiness on reactivity .
  • Environmental Impact : TDBP degradation products are widespread environmental contaminants, underscoring the need for safer alternatives .
  • Battery Performance : Silyl- and fluoro-substituted phosphites like TTSPi and TTFP excel in electrolyte stabilization, though fluorinated compounds may pose disposal challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.